molecular formula C7H10O3S B2459966 (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one CAS No. 2413847-57-9

(3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one

カタログ番号 B2459966
CAS番号: 2413847-57-9
分子量: 174.21
InChIキー: YGOSJZYUUINHBR-OLQVQODUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one, also known as CPET, is a cyclic sulfur-containing compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound exhibits unique structural features and biological properties that make it a promising candidate for the development of new drugs for various diseases.

詳細な合成法

Design of the Synthesis Pathway
The synthesis pathway for (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one involves the condensation of a cyclopentanone with a thiophene derivative, followed by oxidation and cyclization to form the final product.

Starting Materials
Cyclopentanone, Thiophene, Acetic anhydride, Sodium acetate, Sulfuric acid, Hydrogen peroxide

Reaction
Step 1: Cyclopentanone is condensed with thiophene in the presence of acetic anhydride and sodium acetate to form the intermediate 2-(thiophen-2-yl)cyclopentanone., Step 2: The intermediate is oxidized with sulfuric acid and hydrogen peroxide to form the corresponding sulfone., Step 3: The sulfone undergoes cyclization to form (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one.

作用機序

The mechanism of action of (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in disease progression. In cancer research, (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and promote tumor invasion and metastasis. In HIV/AIDS research, (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one has been found to inhibit the activity of reverse transcriptase, an enzyme essential for viral replication. In neurodegenerative disorder research, (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one has been shown to inhibit oxidative stress and neuroinflammation, which are key contributors to disease progression.

生化学的および生理学的効果

(3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one has been shown to exhibit a range of biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one has been found to induce apoptosis (cell death) in tumor cells, inhibit angiogenesis (formation of new blood vessels), and enhance the immune system response. In HIV/AIDS research, (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one has been shown to reduce viral load, increase CD4+ T cell counts, and improve overall immune function. In neurodegenerative disorder research, (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one has been shown to reduce oxidative stress, inhibit neuroinflammation, and improve cognitive function.

実験室実験の利点と制限

One of the main advantages of (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one is its broad spectrum of activity against various diseases, which makes it a promising candidate for drug development. Another advantage is its relatively low toxicity and good pharmacokinetic properties, which make it suitable for oral administration. However, one of the main limitations of (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one is its limited solubility in water, which can make it difficult to formulate for clinical use. Another limitation is its potential for off-target effects, which may limit its therapeutic potential in some disease models.

将来の方向性

There are several future directions for research on (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one, including:
1. Development of new synthetic methods for (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one and its derivatives to improve yield, purity, and solubility.
2. Evaluation of the pharmacokinetic and pharmacodynamic properties of (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one in preclinical and clinical studies.
3. Identification of new disease targets for (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one and its derivatives, including rare and neglected diseases.
4. Optimization of (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one-based drug formulations for improved efficacy and safety.
5. Exploration of the potential of (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one as a lead compound for drug discovery and development.
6. Investigation of the potential of (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one in combination therapy with other drugs for synergistic effects.
In conclusion, (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one is a promising compound with potential applications in the treatment of various diseases. Its unique structural features and biological properties make it an attractive candidate for drug discovery and development. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

科学的研究の応用

(3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one has been extensively studied for its potential applications in the treatment of various diseases, including cancer, HIV/AIDS, and neurodegenerative disorders. In cancer research, (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one has been shown to exhibit potent antitumor activity through the inhibition of key enzymes involved in tumor growth and metastasis. In HIV/AIDS research, (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one has been found to inhibit viral replication and promote immune system function. In neurodegenerative disorder research, (3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one has been shown to possess neuroprotective properties and may be useful in the treatment of Alzheimer's and Parkinson's diseases.

特性

IUPAC Name

(3aS,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3S/c8-7-1-5-3-11(9,10)4-6(5)2-7/h5-6H,1-4H2/t5-,6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOSJZYUUINHBR-OLQVQODUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CS(=O)(=O)CC2CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CS(=O)(=O)C[C@@H]2CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one

CAS RN

2413847-57-9
Record name (3aR,6aS)-hexahydro-1H-2lambda6-cyclopenta[c]thiophene-2,2,5-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。